molecular formula C36H34N2O6 B14804422 5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid

5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid

Cat. No.: B14804422
M. Wt: 590.7 g/mol
InChI Key: FAWCJSXTTJLBOJ-UHFFFAOYSA-N
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Description

Di-Fmoc-alpha-methyl-DL-ornithine is a synthetic compound used primarily in biochemical and proteomics research. It has the molecular formula C36H34N2O6 and a molecular weight of 590.66 . This compound is characterized by the presence of two fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the alpha-methyl-DL-ornithine molecule. The Fmoc group is commonly used in peptide synthesis to protect amine groups during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-Fmoc-alpha-methyl-DL-ornithine typically involves the protection of the alpha-methyl-DL-ornithine molecule with Fmoc groups. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction is usually carried out in the presence of a base such as triethylamine or piperidine in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of Di-Fmoc-alpha-methyl-DL-ornithine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of Fmoc group attachment.

Chemical Reactions Analysis

Types of Reactions

Di-Fmoc-alpha-methyl-DL-ornithine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected alpha-methyl-DL-ornithine and substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di-Fmoc-alpha-methyl-DL-ornithine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Di-Fmoc-alpha-methyl-DL-ornithine involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine group, preventing unwanted reactions during the assembly of peptides. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-alpha-methyl-DL-ornithine: Similar to Di-Fmoc-alpha-methyl-DL-ornithine but with only one Fmoc group.

    Fmoc-DL-ornithine: Lacks the alpha-methyl group but has the Fmoc protection.

    Fmoc-alpha-methyl-L-ornithine: Similar structure but with a different stereochemistry.

Uniqueness

Di-Fmoc-alpha-methyl-DL-ornithine is unique due to the presence of two Fmoc groups, which provide enhanced protection during peptide synthesis. This dual protection allows for more complex and longer peptide chains to be synthesized with higher efficiency and purity .

Properties

Molecular Formula

C36H34N2O6

Molecular Weight

590.7 g/mol

IUPAC Name

5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid

InChI

InChI=1S/C36H34N2O6/c1-36(33(39)40,19-10-20-37)38(34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31)35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32/h2-9,11-18,31-32H,10,19-22,37H2,1H3,(H,39,40)

InChI Key

FAWCJSXTTJLBOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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